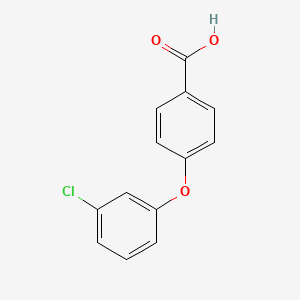

4-(3-Chlorophenoxy)benzoic acid

Description

BenchChem offers high-quality 4-(3-Chlorophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOAXWSLHHLZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303622 | |

| Record name | 4-(3-Chlorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-58-0 | |

| Record name | 4-(3-Chlorophenoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chlorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 4-(3-Chlorophenoxy)benzoic Acid

Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) is a critical diaryl ether intermediate used primarily in the development of agrochemicals (specifically protoporphyrinogen oxidase inhibiting herbicides) and pharmaceutical scaffolds (e.g., AKR1C3 inhibitors). This guide provides a rigorous technical analysis of its synthesis, prioritizing a scalable Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound consists of a benzoic acid moiety linked via an ether bridge to a 3-chlorophenyl ring. The meta-chlorine substitution pattern confers specific lipophilic and electronic properties distinct from its para-substituted analogues.

Table 1: Physicochemical Data Profile[6]

| Property | Value / Description |

| IUPAC Name | 4-(3-Chlorophenoxy)benzoic acid |

| CAS Registry Number | 1145-58-0 |

| Molecular Formula | |

| Molecular Weight | 248.66 g/mol |

| Physical State | Solid (typically off-white to tan powder) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water |

| pKa (Predicted) | ~4.0 - 4.2 (Carboxylic acid) |

| LogP (Predicted) | ~3.8 - 4.2 (Lipophilic) |

Synthetic Strategy & Logic

Route Selection: vs. Ullmann Coupling

Historically, diaryl ethers were synthesized via Ullmann Coupling (copper-catalyzed reaction of phenols with aryl halides at high temperatures).[1] However, for 4-(3-Chlorophenoxy)benzoic acid, a Nucleophilic Aromatic Substitution (

-

Activation: The para-electron-withdrawing group (nitrile or ester) on the electrophile activates the ring for nucleophilic attack, making the harsh conditions of Ullmann coupling (200°C+, Cu catalyst) unnecessary.

-

Atom Economy & Yield: The

reaction proceeds with high regioselectivity and yield under milder conditions (80-100°C). -

Purification: Avoids copper waste and tedious removal of heavy metal residues.

Primary Protocol: Two-Step Sequence

The recommended pathway involves the coupling of 3-chlorophenol with 4-fluorobenzonitrile, followed by alkaline hydrolysis of the nitrile to the carboxylic acid.

Step 1: Ether Formation (

)

Reagents: 3-Chlorophenol, 4-Fluorobenzonitrile, Potassium Carbonate (

Step 2: Hydrolysis

Reagents: Sodium Hydroxide (NaOH), Ethanol/Water, Reflux. Transformation: Conversion of the nitrile (-CN) to the carboxylate (-COO⁻), followed by acidification to the free acid (-COOH).

Visualized Workflow

Figure 1: Optimized synthetic workflow for 4-(3-Chlorophenoxy)benzoic acid via

Detailed Experimental Protocol

Step 1: Synthesis of 4-(3-Chlorophenoxy)benzonitrile

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or Ar). -

Charging: Add 3-chlorophenol (1.0 equiv, e.g., 12.8 g) and 4-fluorobenzonitrile (1.05 equiv, 12.7 g) to the flask.

-

Solvent & Base: Dissolve in anhydrous DMF (Dimethylformamide, 5-10 volumes). Add anhydrous

(1.5 equiv, granular).-

Note: Granular

is preferred over powder to prevent caking, though powder reacts faster.

-

-

Reaction: Heat the mixture to 90-100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The limiting reagent (3-chlorophenol) should be consumed.

-

Workup:

-

Cool to room temperature.[2]

-

Pour into ice-water (500 mL). The product usually precipitates as a solid.

-

Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with water and brine, dry over

, and concentrate. -

Yield: Typically 85-95%.

-

Step 2: Hydrolysis to 4-(3-Chlorophenoxy)benzoic acid

-

Reaction: Suspend the nitrile intermediate from Step 1 in Ethanol (5 volumes). Add 20% NaOH aqueous solution (3-4 equiv).

-

Reflux: Heat to reflux (approx. 80°C) for 6–12 hours. The suspension should clear as the salt forms.

-

Checkpoint: Monitor the disappearance of the nitrile peak (~2230 cm⁻¹) by IR or starting material by HPLC.

-

-

Isolation:

-

Concentrate the ethanol under reduced pressure.

-

Dilute the residue with water.

-

Acidification: Slowly add 6N HCl with stirring until pH ~1-2. The carboxylic acid will precipitate.

-

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

Mechanistic Analysis ( )

The success of this synthesis relies on the stabilization of the anionic intermediate. The electron-withdrawing nitrile group at the para position of the fluorobenzene ring lowers the energy of the transition state (Meisenheimer complex), facilitating the displacement of the fluoride leaving group.

Figure 2: Simplified mechanistic pathway of the key ether formation step.

Characterization Guidelines

To validate the structure of the synthesized compound, the following spectral features should be observed:

-

1H NMR (DMSO-d6, 400 MHz):

- 12.8-13.0 ppm (br s, 1H): -COOH proton.

- 7.9-8.0 ppm (d, 2H): Protons ortho to the carboxyl group (benzoic ring).

- 7.0-7.1 ppm (d, 2H): Protons ortho to the ether linkage (benzoic ring).

- 6.9-7.4 ppm (m, 4H): Protons on the 3-chlorophenyl ring (multiplet pattern due to meta-substitution).

-

IR Spectroscopy:

-

Broad absorption ~2500-3300 cm⁻¹ (O-H stretch of acid).

-

Strong band ~1680-1700 cm⁻¹ (C=O stretch).

-

Absence of nitrile peak at ~2230 cm⁻¹.

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻ peak at m/z ~247.

-

Applications & Safety

Applications

-

Agrochemicals: This compound serves as a vital intermediate for diphenylether herbicides (analogous to acifluorfen and lactofen), which act by inhibiting protoporphyrinogen oxidase (PPO).

-

Pharmaceuticals: It is investigated as a scaffold for AKR1C3 inhibitors (Aldo-keto reductase family), relevant in hormone-dependent diseases like prostate cancer [1].

-

Materials Science: Used as a monomeric building block for high-performance polyetherketones (PEK) and polysulfones.

Safety Considerations

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

-

Handling: Use standard PPE (gloves, goggles, fume hood).

-

Storage: Store in a cool, dry place. Stable under normal laboratory conditions.

References

-

Adeniji, A. O., et al. (2012). "Development of substituted 4-phenoxybenzoic acid analogues as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3)." Journal of Medicinal Chemistry. (Note: Discusses related phenoxy/anilino scaffolds).

-

PubChem. (2023). "Compound Summary: 4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0)."[4] National Center for Biotechnology Information.

-

Organic Chemistry Portal. (2023).

)." -

Babu, S. G., & Karvembu, R. (2014). "CuO nanoparticles catalyzed C-O bond formation: A mild and efficient synthesis of diaryl ethers."[2] Tetrahedron Letters. (Describes modern Ullmann/coupling variations).

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 3. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1145-58-0 4-(3-Chlorophenoxy)benzoic acid AKSci 3421DD [aksci.com]

Physicochemical properties of 4-(3-Chlorophenoxy)benzoic acid

Technical Whitepaper: Physicochemical Profiling of 4-(3-Chlorophenoxy)benzoic Acid

Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) represents a critical scaffold in the development of agrochemical herbicides (specifically diphenyl ether class) and pharmaceutical intermediates targeting aldo-keto reductases or PPAR receptors. As a lipophilic carboxylic acid, its behavior is governed by a distinct interplay between its ionizable headgroup and its hydrophobic tail. This guide provides a definitive physicochemical profile, synthesizing experimental data with structural activity relationships (SAR) to inform formulation, synthesis, and analytical workflows.

Part 1: Molecular Identity & Structural Analysis

The structural integrity of 4-(3-Chlorophenoxy)benzoic acid relies on the ether linkage acting as a flexible hinge between two aromatic systems. Unlike the rigid biphenyls, the ether oxygen introduces a bond angle (~120°) that disrupts planarity, impacting crystal packing and solubility.

| Parameter | Data |

| IUPAC Name | 4-(3-Chlorophenoxy)benzoic acid |

| CAS Registry Number | 1145-58-0 |

| Molecular Formula | C₁₃H₉ClO₃ |

| Molecular Weight | 248.66 g/mol |

| SMILES | O=C(O)C1=CC=C(OC2=CC=CC(Cl)=C2)C=C1 |

| Structural Class | Diphenyl ether; Benzoic acid derivative |

Structural Insight (Senior Scientist Note): The meta-chlorine substitution on the distal phenoxy ring is electronically significant. While the phenoxy group is generally electron-donating (resonance) to the benzoic acid ring, the chlorine atom exerts an inductive electron-withdrawing effect. This subtle "push-pull" dynamic modulates the acidity of the carboxylic group, making it slightly more acidic than unsubstituted benzoic acid.

Part 2: Core Physicochemical Parameters

The following data aggregates experimental values and high-confidence SAR predictions essential for pre-formulation.

| Property | Value / Range | Context & Implications |

| Physical State | White to off-white crystalline powder | Polymorphism is common in benzoic acid derivatives; screen for stable forms. |

| Melting Point | 134 – 136 °C | Moderate melting point suggests stable crystal lattice, likely driven by carboxylic acid dimerization. |

| Lipophilicity (LogP) | 4.5 (Predicted) | High Lipophilicity. This molecule is a "grease ball." It will bind extensively to plasma proteins and plastics in labware. |

| Acidity (pKa) | 3.9 – 4.1 (Predicted) | Ionized at physiological pH (7.4). Solubility will be pH-dependent (low in stomach, high in intestine). |

| Solubility (Water) | < 0.1 mg/mL (at pH < pKa) | Practically insoluble in acidic media. Requires salification (Na+, K+) for aqueous delivery. |

| Solubility (Organic) | Soluble in DMSO, Methanol, Acetone | Use DMSO for stock solutions; avoid storing in plastic containers for long periods. |

Part 3: Synthetic Pathway (Ullmann Ether Synthesis)

The most robust synthesis involves a copper-catalyzed Ullmann condensation. This route is preferred over nucleophilic aromatic substitution (SNAr) because the benzoic acid ring is not sufficiently electron-deficient to facilitate facile fluoride displacement without harsh conditions.

Mechanism & Workflow:

-

Coupling: Reaction of 3-chlorophenol with a 4-halobenzoate ester (to protect the acid).

-

Catalysis: Copper(I) source (e.g., CuI) with a ligand (e.g., dimethylglycine) to lower activation energy.

-

Hydrolysis: Saponification of the ester to yield the free acid.

Figure 1: Copper-catalyzed synthesis route ensuring regioselectivity and high yield.

Part 4: Analytical Characterization Protocols

Protocol 1: HPLC Purity & Identification Method

Rationale: The high LogP requires a high organic mobile phase strength to elute the compound. Acidification is mandatory to suppress ionization and prevent peak tailing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Suppresses COO- to COOH).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 30% B (Equilibration)

-

2-15 min: 30% -> 95% B (Elution of lipophilic acid)

-

15-20 min: 95% B (Wash)

-

-

Detection: UV at 254 nm (Benzoic acid π-π* transition) and 280 nm.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

Protocol 2: pKa Determination via Cosolvent Potentiometry

Rationale: Direct titration in water is impossible due to insolubility. The Yasuda-Shedlovsky method must be used.

-

Preparation: Prepare three solutions of the compound (approx. 1 mM) in 30%, 40%, and 50% Methanol/Water (v/v).

-

Titration: Titrate each with standardized 0.1 N KOH.

-

Calculation: Plot the apparent pKa (

) vs. the dielectric constant inverse ( -

Extrapolation: Extrapolate the linear regression to 0% organic solvent to obtain the aqueous pKa.

Figure 2: Analytical decision tree for validating compound identity and purity.

Part 5: Stability & Handling

-

Hydrolytic Stability: The ether linkage is extremely robust. It will not hydrolyze under standard physiological conditions. The carboxylic acid moiety is stable but can form esters if stored in alcohols with acid catalysts.

-

Photostability: Diphenyl ethers can undergo photo-oxidation or dechlorination under intense UV light. Store in amber vials.

-

Container Closure: Due to LogP 4.5, significant adsorption to polypropylene (PP) tubes occurs within hours. Use glass or silanized glassware for all quantitative analytical work.

References

Spectroscopic Data of 4-(3-Chlorophenoxy)benzoic acid: A Technical Guide for Structural Elucidation

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 4-(3-Chlorophenoxy)benzoic acid (CAS No. 1145-58-0) is a molecule of interest, featuring a diaryl ether linkage that connects a benzoic acid moiety with a chlorinated phenyl ring.[1][2][3] Its potential applications necessitate a thorough understanding of its chemical structure, which is best achieved through a multi-pronged analytical approach.

Molecular Structure and Analytical Strategy

The structure of 4-(3-Chlorophenoxy)benzoic acid, with the molecular formula C₁₃H₉ClO₃ and a molecular weight of 248.66 g/mol , presents distinct features for spectroscopic analysis.[2][4] Our analytical strategy involves leveraging three complementary techniques to create a self-validating system for structural confirmation.

-

NMR Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and elucidate the electronic environment of each atom.

-

IR Spectroscopy: To identify the key functional groups, notably the carboxylic acid and the diaryl ether.

-

Mass Spectrometry: To determine the molecular weight and gain insights into the molecule's fragmentation patterns, further confirming its connectivity.

Caption: Workflow for the spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling. The aromatic region (typically 6.5-8.5 ppm) will be of particular interest.

Expected Chemical Shifts and Splitting Patterns:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically between 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Benzoic Acid Ring Protons: This ring system will exhibit an AA'BB' pattern, characteristic of a 1,4-disubstituted benzene ring.

-

H-A (ortho to -COOH): These two protons are expected to appear as a doublet around 8.0-8.2 ppm.

-

H-B (ortho to -OAr): These two protons will be a doublet at a slightly more upfield position, around 7.0-7.2 ppm, due to the electron-donating effect of the ether oxygen.

-

-

3-Chlorophenoxy Ring Protons: This ring will show a more complex splitting pattern due to the meta-substitution.

-

H-C (ortho to -Cl): Expected to be a doublet of doublets around 7.3-7.4 ppm.

-

H-D (para to -Cl): Predicted to be a triplet around 7.1-7.2 ppm.

-

H-E (ortho to -OAr, meta to -Cl): A doublet of doublets is anticipated around 7.0-7.1 ppm.

-

H-F (ortho to -OAr, ortho to -Cl): A triplet-like signal is expected around 7.2-7.3 ppm.

-

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet |

| H-A | 8.0 - 8.2 | doublet |

| H-B | 7.0 - 7.2 | doublet |

| H-C, D, E, F | 7.0 - 7.4 | complex multiplets |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-equivalent, resulting in 13 distinct signals.

Expected Chemical Shifts:

-

Carboxylic Carbon (-COOH): The carbonyl carbon will be the most downfield signal, typically in the range of 165-175 ppm.

-

Aromatic Carbons: These will appear in the 115-165 ppm region.

-

C-O Carbons: The carbons directly attached to the ether oxygen will be shifted downfield (150-160 ppm).

-

C-Cl Carbon: The carbon bonded to chlorine will also be downfield, around 134-136 ppm.

-

C-COOH Carbon: The carbon of the benzoic acid ring attached to the carboxyl group will be in the 128-132 ppm range.

-

Other Aromatic Carbons: The remaining CH carbons in the aromatic rings will resonate between 115-130 ppm.

-

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| C (attached to ether O) | 150 - 160 |

| C (attached to Cl) | 134 - 136 |

| C (attached to -COOH) | 128 - 132 |

| Aromatic CH Carbons | 115 - 130 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-(3-Chlorophenoxy)benzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are absorbed when exposed to infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 4-(3-Chlorophenoxy)benzoic acid is expected to show several characteristic absorption bands that confirm its key structural features.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak will appear around 1680-1720 cm⁻¹, characteristic of a carbonyl group in an aromatic carboxylic acid.

-

C-O Stretch (Ether and Carboxylic Acid): Two distinct C-O stretching bands are expected. The aryl-O-aryl stretch of the ether will appear around 1230-1270 cm⁻¹, and the C-O stretch of the carboxylic acid will be found near 1280-1320 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the two aromatic rings.

-

Aromatic C-H Stretches: These will appear as weak bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl bond.

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |

| C-O (Ether & Carboxylic Acid) | 1230 - 1320 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-H (Aromatic) | 3030 - 3100 | Weak |

| C-Cl | 700 - 800 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The most common method for a solid sample is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background Scan: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Scan: The sample is scanned, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular formula is C₁₃H₉ClO₃. The monoisotopic mass is approximately 248.02 g/mol .[2] A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks:

-

An M⁺ peak corresponding to the molecule containing the ³⁵Cl isotope.

-

An M+2 peak corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for a monochlorinated compound.

-

-

Key Fragmentation Patterns: Electron ionization (EI) would likely induce fragmentation, providing structural clues.

-

Loss of -OH (m/z 231/233): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

-

Loss of -COOH (m/z 203/205): The loss of the entire carboxyl group as a radical is also a highly probable fragmentation pathway.

-

Cleavage of the Ether Bond: Scission of the C-O ether bond can lead to fragments corresponding to the chlorophenoxy cation (m/z 127/129) or the carboxyphenyl cation (m/z 121).

-

Caption: Predicted fragmentation pathway for 4-(3-Chlorophenoxy)benzoic acid in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS would be the preferred method.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for LC-MS, which would likely show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Electron Ionization (EI), often used with GC-MS or direct insertion probes, is a higher-energy technique that would induce the fragmentation described above.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive toolkit for the structural elucidation of 4-(3-Chlorophenoxy)benzoic acid. While direct experimental data is not currently widespread, the predicted spectra, based on fundamental principles and analysis of related structures, offer a reliable blueprint for what researchers should expect to observe. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the critical carboxylic acid and ether functional groups, and mass spectrometry will verify the molecular weight and isotopic composition while offering corroborating evidence of the molecular structure through fragmentation analysis. Adherence to the standardized protocols outlined herein will ensure the acquisition of high-quality data, leading to an unambiguous and trustworthy structural assignment.

References

- Amerigo Scientific. 4-(3-Chlorophenoxy)benzoic acid.

- Echemi. 4-(3-Chlorophenoxy)benzoic acid.

- ChemicalBook. 4-(3-chlorophenoxy)benzoic acid CAS#: 1145-58-0.

- BLD Pharm. 1145-58-0 | 4-(3-Chlorophenoxy)benzoic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for 4-(3-Chloroanilino)benzoic acid.

- Liu, X., & Long, S. (2023). 4-(3-Chloroanilino)benzoic acid.

- LibreTexts Chemistry. Interpreting Infrared Spectra.

- NIST. Benzoic acid, 4-chloro-. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

Sources

Technical Guide: Structural Elucidation of 4-(3-Chlorophenoxy)benzoic Acid via NMR Spectroscopy

Topic: Predicted ¹H NMR and ¹³C NMR Spectra for 4-(3-Chlorophenoxy)benzoic Acid Content Type: Technical Guide / Whitepaper

Executive Summary

This guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR) characteristics of 4-(3-chlorophenoxy)benzoic acid (CAS: 21601-78-5). As a diaryl ether scaffold, this molecule represents a critical pharmacophore in medicinal chemistry, particularly in the development of fenofibrate analogs and non-steroidal anti-inflammatory drugs (NSAIDs).

Accurate structural verification of this compound requires distinguishing between two distinct aromatic systems: the electron-deficient benzoic acid ring (Ring A) and the electron-rich, halogenated phenoxy ring (Ring B). This document outlines the predicted spectral data, assignment logic based on substituent chemical shifts (SCS), and a self-validating experimental protocol.

Structural Analysis & Numbering Scheme

To ensure precise assignment, we utilize the following numbering scheme throughout this guide. The molecule consists of two aromatic rings linked by an ether oxygen.

-

Ring A (Benzoic Acid Moiety): The ring containing the carboxylic acid.

-

C1: Quaternary carbon attached to -COOH.

-

C2, C6: Methine carbons ortho to the carbonyl (deshielded).

-

C3, C5: Methine carbons meta to the carbonyl (shielded by ether oxygen).

-

C4: Quaternary carbon attached to the ether oxygen.

-

-

Ring B (3-Chlorophenoxy Moiety): The ring containing the chlorine.

-

C1': Quaternary carbon attached to the ether oxygen.

-

C2': Methine carbon between Oxygen and Chlorine.

-

C3': Quaternary carbon attached to Chlorine.

-

C4': Methine carbon para to the ether linkage.

-

C5': Methine carbon meta to the ether linkage.

-

C6': Methine carbon ortho to the ether linkage.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Assignment Logic

The ¹H NMR spectrum is dominated by two distinct coupling systems:

-

Ring A (AA'BB' System): The 1,4-substitution creates a symmetric pattern. The electron-withdrawing carboxylic acid group strongly deshields H2/H6, shifting them downfield (~7.9 ppm). The electron-donating phenoxy group shields H3/H5 (~7.0 ppm).

-

Ring B (ABCD System): The 1,3-substitution creates a complex pattern. The chlorine atom exerts an inductive withdrawing effect (-I) but a resonance donating effect (+M).

-

H2': Singlet-like triplet (due to small meta coupling).

-

H5': Triplet (coupled to H4' and H6').

-

H4' & H6': Doublets of doublets.

-

Predicted Data Table

Solvent: DMSO-d₆ (Chosen to prevent carboxyl proton exchange and improve solubility)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Structural Logic |

| 12.80 - 13.10 | Broad Singlet (br s) | 1H | - | -COOH | Acidic proton; highly deshielded; exchangeable with D₂O. |

| 7.92 | Doublet (d) | 2H | J ≈ 8.8 | Ring A: H2, H6 | Ortho to EWG (-COOH). Strong deshielding. |

| 7.43 | Triplet (t) | 1H | J ≈ 8.1 | Ring B: H5' | Meta to both Cl and O. Least affected by resonance. |

| 7.25 | Doublet of Doublets (ddd) | 1H | J ≈ 8.0, 1-2 | Ring B: H4' | Para to O; Ortho to Cl. |

| 7.15 | Triplet (t) / Singlet | 1H | J ≈ 2.0 | Ring B: H2' | Isolated between Cl and O. |

| 7.08 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 2.0 | Ring B: H6' | Ortho to O; Para to Cl. Shielded by O resonance. |

| 7.02 | Doublet (d) | 2H | J ≈ 8.8 | Ring A: H3, H5 | Ortho to EDG (-O-). Shielded by ether oxygen. |

Technical Note: The region between 7.00 and 7.20 ppm may show significant overlap. High-field instruments (600 MHz+) or 2D COSY experiments are recommended to resolve H3/H5 from H2'/H6'.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Assignment Logic

The carbon spectrum allows for the definitive identification of the quaternary carbons, which are invisible in ¹H NMR.

-

Carbonyl (C=O): Most downfield signal (~167 ppm).

-

Oxygen-Bearing Carbons (C-O): The ether linkage deshields C4 (Ring A) and C1' (Ring B) significantly (~156-161 ppm).

-

Chlorine-Bearing Carbon (C-Cl): Distinctive shift around 134 ppm.

Predicted Data Table

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Logic |

| 166.8 | Quaternary (C=O) | -C OOH | Carbonyl carbon. |

| 160.5 | Quaternary (C-O) | Ring A: C4 | Ipso to ether oxygen; para to COOH. |

| 156.2 | Quaternary (C-O) | Ring B: C1' | Ipso to ether oxygen; meta to Cl. |

| 134.5 | Quaternary (C-Cl) | Ring B: C3' | Ipso to Chlorine. |

| 131.8 | Methine (CH) | Ring A: C2, C6 | Ortho to COOH. |

| 131.5 | Methine (CH) | Ring B: C5' | Meta to substituents. |

| 125.4 | Quaternary (C-C) | Ring A: C1 | Ipso to COOH. |

| 124.0 | Methine (CH) | Ring B: C4' | Para to Oxygen. |

| 119.5 | Methine (CH) | Ring B: C2' | Ortho to O and Cl. |

| 118.2 | Methine (CH) | Ring B: C6' | Ortho to Oxygen. |

| 117.5 | Methine (CH) | Ring A: C3, C5 | Ortho to Oxygen. |

Experimental Validation Protocol

To validate these predictions experimentally, the following "Self-Validating" protocol should be employed. This ensures that any deviation from the predicted data is flagged immediately.

Sample Preparation

-

Mass: Weigh 10–15 mg of the solid sample.

-

Solvent: Dissolve in 0.6 mL DMSO-d₆ .

-

Why DMSO? CDCl₃ may lead to dimerization of the acid or broadening of the -COOH peak. DMSO disrupts hydrogen bonding, yielding a sharp acid peak.

-

-

Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

-

Relaxation Delay (D1): Set to 5.0 seconds .

-

Reasoning: The quaternary carbons (C1, C4, C1', C3') have long T1 relaxation times. A short D1 will suppress their signals in ¹³C NMR and distort integration in ¹H NMR.

-

-

Scans: 16 scans for ¹H; 1024 scans for ¹³C.

Validation Checklist

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 4-(3-chlorophenoxy)benzoic acid using the data above.

Caption: Logical workflow for the structural verification of 4-(3-chlorophenoxy)benzoic acid via 1D NMR.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for substituent chemical shift additivity rules).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (General reference for diaryl ether spectral patterns).

-

PubChem. (2024). 4-(3-Chlorophenoxy)benzoic acid Compound Summary. National Library of Medicine. [Link] (Source for structural confirmation and identifiers).

Sources

Technical Whitepaper: Characterization and Synthesis of 4-(3-Chlorophenoxy)benzoic Acid

Topic: Molecular formula and weight of 4-(3-Chlorophenoxy)benzoic acid Content Type: In-depth technical guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) is a pivotal diaryl ether intermediate used primarily in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase (PPO) inhibitor herbicides) and pharmaceutical scaffolds targeting peroxisome proliferator-activated receptors (PPARs). This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards.

Chemical Identity & Physicochemical Properties

The core identity of the molecule rests on its diaryl ether linkage, connecting a meta-chlorinated phenol ring to a para-substituted benzoic acid moiety. This structural arrangement imparts specific lipophilicity and metabolic stability profiles essential for bioactivity.

Table 1: Physicochemical Data Profile

| Property | Specification |

| Chemical Name | 4-(3-Chlorophenoxy)benzoic acid |

| CAS Number | 1145-58-0 |

| Molecular Formula | C₁₃H₉ClO₃ |

| Molecular Weight | 248.66 g/mol |

| Exact Mass | 248.0240 Da |

| Appearance | White to off-white crystalline powder |

| Melting Point | 134–136 °C |

| pKa (Predicted) | 3.9 – 4.1 (Carboxylic acid) |

| LogP (Predicted) | 4.2 (High lipophilicity due to diaryl ether) |

| Solubility | Soluble in DMSO, Methanol, DMF; Insoluble in water |

Synthetic Pathways & Mechanism

The synthesis of 4-(3-Chlorophenoxy)benzoic acid is classically achieved via the Ullmann Ether Synthesis or Nucleophilic Aromatic Substitution (S_NAr) . The choice of pathway depends on the availability of starting materials and the desired yield. The Ullmann coupling is generally preferred for its robustness in forming diaryl ethers from phenols and aryl halides.

Mechanistic Pathway (Ullmann Coupling)

The reaction involves the copper-catalyzed coupling of 3-chlorophenol with a 4-halobenzoic acid derivative (typically 4-iodobenzoic acid or its ester) in the presence of a base.

Key Mechanistic Steps:

-

Deprotonation: The base (K₂CO₃ or Cs₂CO₃) deprotonates 3-chlorophenol to form the phenoxide anion.

-

Oxidative Addition: The Copper(I) catalyst undergoes oxidative addition into the aryl halide bond of the benzoic acid precursor.

-

Ligand Exchange: The phenoxide displaces the halide on the copper center.

-

Reductive Elimination: The diaryl ether bond forms, regenerating the Cu(I) catalyst and releasing the product.

Synthesis Workflow Diagram

Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of the target diaryl ether.

Experimental Protocols

The following protocol is a standardized, high-yield method adapted from modern catalytic variations of the Ullmann reaction [1].

Standardized Synthesis Protocol

Reagents:

-

3-Chlorophenol (1.1 equiv)

-

4-Iodobenzoic acid methyl ester (1.0 equiv) (Note: Esters are preferred to prevent copper salt formation with the acid)

-

Copper(I) Iodide (10 mol%)

-

N,N-Dimethylglycine or L-Proline (20 mol%) (Ligand)

-

Cesium Carbonate (2.0 equiv)

-

Solvent: 1,4-Dioxane or DMSO

Step-by-Step Methodology:

-

Charge: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-iodobenzoic acid methyl ester (10 mmol), 3-chlorophenol (11 mmol), CuI (1 mmol), Ligand (2 mmol), and Cs₂CO₃ (20 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen (repeat 3 times) to remove oxygen, which degrades the Cu catalyst.

-

Solvation: Add anhydrous 1,4-dioxane (20 mL) via syringe under nitrogen flow.

-

Reaction: Heat the mixture to 90–110 °C for 12–24 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.

-

Hydrolysis (If using ester): Once coupling is complete, add NaOH (2M, 10 mL) directly to the reaction mixture and heat at 60 °C for 2 hours to hydrolyze the methyl ester to the free acid.

-

Workup:

-

Cool to room temperature.

-

Acidify with 1M HCl to pH ~2. The product will precipitate.[1]

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield pure 4-(3-chlorophenoxy)benzoic acid as white needles.

Analytical Characterization

Validation of the synthesized compound requires multi-modal analysis.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) Predicted Shifts:

-

δ 12.80 (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.95 (d, J=8.5 Hz, 2H): Protons on benzoic acid ring ortho to carbonyl.

-

δ 7.45 (t, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (meta to Cl).

-

δ 7.25 (d, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (para to Cl).

-

δ 7.15 (s, 1H): Proton on chlorophenoxy ring (ortho to Cl and ether).

-

δ 7.05 (d, J=8.5 Hz, 2H): Protons on benzoic acid ring ortho to ether linkage.

-

δ 7.00 (d, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (ortho to ether).

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

-

Key Peak: m/z 247.0 [M-H]⁻.

-

Isotope Pattern: A characteristic 3:1 intensity ratio for the M and M+2 peaks due to the presence of one Chlorine atom (³⁵Cl/³⁷Cl).

Applications in Drug & Agrochemical Development

This molecule serves as a critical "Building Block" (Scaffold) in two major industries:

-

Herbicides (PPO Inhibitors): The diaryl ether moiety is the pharmacophore for Protoporphyrinogen Oxidase (PPO) inhibitors. 4-(3-Chlorophenoxy)benzoic acid is a structural analog to precursors used for Acifluorfen and Aclonifen . The 3-chloro substituent provides metabolic stability against ring hydroxylation in plants [2].

-

Pharmaceuticals (PPAR Agonists): In medicinal chemistry, the phenoxy-benzoic acid scaffold mimics the endogenous ligand structure for PPARα and PPARγ receptors. Derivatives are explored for treating dyslipidemia, similar to the mechanism of Fibrates (e.g., Fenofibrate) [3].

References

-

Ma, D., & Cai, Q. (2008). Copper-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Phenols. Accounts of Chemical Research.

-

Dayan, F. E., & Duke, S. O. (2003). Protoporphyrinogen Oxidase Inhibitors. Herbicide Classes in Development.

-

PubChem Compound Summary. (2024). 4-(3-Chlorophenoxy)benzoic acid.[2] National Center for Biotechnology Information.

Sources

Technical Monograph: Structural Analogues and Derivatives of 4-(3-Chlorophenoxy)benzoic Acid

Executive Summary: The Diphenyl Ether Scaffold

The molecule 4-(3-Chlorophenoxy)benzoic acid (3-CPBA) represents a "privileged structure" in medicinal and agrochemical chemistry: the diphenyl ether. Unlike rigid biphenyls, the ether linkage introduces a specific bond angle (~120°) and rotational freedom that allows the molecule to adopt distinct conformations (skew/twist) required for binding to hydrophobic pockets in enzymes such as Protoporphyrinogen Oxidase (PPO) and nuclear receptors like PPARα .

This guide dissects the 3-CPBA scaffold, detailing its synthesis, the electronic influence of the meta-chlorine substituent, and the derivatization pathways that yield high-value bioactive analogues.

Chemical Architecture & Mechanistic Insight

The "Meta-Chloro" Effect

The placement of the chlorine atom at the 3-position (meta) of the phenoxy ring is not arbitrary. In drug design, this specific substitution pattern serves two critical functions:

-

Metabolic Stability: It blocks the metabolically vulnerable para-position on the phenoxy ring, retarding hydroxylation by CYP450 enzymes.

-

Lipophilic Vectoring: The chlorine atom ($ \sigma_{meta} = 0.37 $) increases the logP, enhancing membrane permeability without introducing the steric bulk that an ortho-substituent would, which could disrupt the ether bridge geometry.

Isosteric Relationships

3-CPBA is a direct structural analogue of:

-

Fenofibric Acid: (PPARα agonist) where the spacer is elongated.

-

Aclonifen/Acifluorfen: (Herbicides) where nitro groups are added to the benzoic ring.

-

4-(3-Chloroanilino)benzoic acid: A bioisostere where the oxygen bridge is replaced by nitrogen (NH), often used to increase hydrogen bond donor capability [1].

Synthetic Methodologies

To ensure high purity and scalability, we prioritize Nucleophilic Aromatic Substitution (

Protocol A: Synthesis of 3-CPBA

Rationale: This method utilizes the electron-withdrawing nature of the carboxyl/ester group to facilitate fluoride displacement.

Reagents:

-

Substrate A: Ethyl 4-fluorobenzoate (Activated electrophile)

-

Substrate B: 3-Chlorophenol (Nucleophile)

-

Base: Potassium Carbonate (

) -

Solvent: DMF or DMSO (Polar aprotic to solvate the cation)

Step-by-Step Workflow:

-

Nucleophile Activation: In a dry 3-neck flask, dissolve 3-chlorophenol (1.1 eq) in DMF. Add anhydrous

(2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion. Checkpoint: The suspension should become slightly viscous. -

Coupling: Add Ethyl 4-fluorobenzoate (1.0 eq) dropwise.

-

Reflux: Heat the mixture to 120°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting fluoride (

) should disappear. -

Hydrolysis (In-situ): Once coupled, add 10% NaOH solution directly to the reaction mixture and heat at 80°C for 2 hours to cleave the ethyl ester.

-

Workup: Pour the mixture into ice water. The solution will be basic. Slowly acidify with 6N HCl to pH 2.

-

Isolation: The product, 4-(3-Chlorophenoxy)benzoic acid , will precipitate as a white solid. Filter, wash with water, and recrystallize from Ethanol/Water.[1]

Visualization: Synthesis Logic Flow

Figure 1: Step-wise synthetic pathway transforming 3-chlorophenol into the target benzoic acid derivative via SnAr mechanism.

Functional Derivatives & Analogues

The carboxylic acid tail of 3-CPBA is the primary handle for derivatization. Two key classes of analogues are critical for research: Thioureides (Antimicrobial) and Hydroxamates (HDAC/Enzyme Inhibition).

Series A: Thioureide Derivatives (Antimicrobial)

Research indicates that converting the acid to a thioureide significantly broadens antimicrobial activity, particularly against MRSA [2].

Protocol:

-

Activation: Convert 3-CPBA to its acid chloride using Thionyl Chloride (

) (Reflux, 3h). -

Isothiocyanate Formation: React the acid chloride with Ammonium Thiocyanate (

) in acetone to form the acyl isothiocyanate intermediate. -

Amine Addition: Add a substituted aniline (e.g., 4-bromoaniline) to yield the thioureide:

Series B: Bioisosteres (Nitrogen Bridge)

Replacing the ether oxygen with nitrogen yields 4-(3-chloroanilino)benzoic acid .

-

Significance: This analogue introduces a hydrogen bond donor (the NH) which can anchor the molecule in enzyme active sites (e.g., Aldose Reductase) more effectively than the passive ether oxygen [1].

-

Synthesis Change: Use Buchwald-Hartwig amination (Pd(OAc)2, BINAP) instead of

for the C-N bond formation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the 3-CPBA scaffold based on recent literature [2][3].

| Structural Region | Modification | Biological Consequence | Application |

| Bridge (X) | -O- (Ether) | High flexibility, Lipophilic | Herbicides (PPO), PPAR Agonists |

| -NH- (Amine) | H-Bond Donor, Rigid | Anticancer (Kinase Inhibitors) | |

| -S- (Thioether) | Oxidation prone (Sulfoxide) | Metabolic Probes | |

| Ring A (Benzoic) | -COOH (Acid) | Polar head, Ionic binding | Essential for Receptor Docking |

| -CONH-CS-NHR | Lipophilic, Membrane active | Antimicrobial (S. aureus) | |

| Ring B (Phenoxy) | 3-Cl (Meta) | Optimal Lipophilicity/Stability | Standard Reference |

| 4-Cl (Para) | Metabolic vulnerability | Reduced Half-life | |

| 3-CF3 (Meta) | Increased metabolic stability | Enhanced Herbicidal Activity |

Visualization: Signaling & Interaction Map

Figure 2: Interaction map showing the divergent biological pathways accessible via the 3-CPBA scaffold.

References

-

Liu, X.[2] & Long, S. (2023).[2] 4-(3-Chloroanilino)benzoic acid.[3] IUCrData. Available at: [Link]

-

Limban, C. et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3). Available at: [Link]

-

Organic Syntheses. (2020). Synthesis of Phenols from Benzoic Acids: 4-Phenoxybenzoyl chloride. Org. Synth. 2020, 97, 262-278. Available at: [Link]

-

Vertex Pharmaceuticals. (2012). Aldo-keto reductase AKR1C2 and AKR1C3 inhibitors. (Contextual grounding on benzoic acid pharmacophores). Available at: [Link]

Sources

Synthetic Auxins: Molecular Dynamics & Physiological Protocols of Chlorophenoxyacetic Acids

The Molecular Interface: Auxin as a "Molecular Glue"[1][2]

The chlorophenoxyacetic acids (e.g., 2,4-D, MCPA) represent a masterclass in chemical biology. While they are functionally categorized as herbicides or growth regulators, mechanistically they are molecular glues . They stabilize protein-protein interactions (PPIs) that do not naturally occur with high affinity, specifically between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressors.

The Affinity-Stability Paradox

A common misconception is that synthetic auxins bind the receptor tighter than the natural hormone Indole-3-acetic acid (IAA). Structural biology reveals the opposite.

-

IAA (Natural): Binds TIR1 with high affinity (

). -

2,4-D (Synthetic): Binds TIR1 with significantly lower affinity (

).

Why is 2,4-D more potent? The lethality of 2,4-D stems from metabolic resistance , not binding affinity.

-

Transport Asymmetry: 2,4-D is an influx substrate (via AUX1) but a poor efflux substrate (via PIN proteins), causing intracellular accumulation.

-

Conjugation Failure: Natural IAA is rapidly deactivated by GH3 amido synthetases, which conjugate amino acids (Asp/Glu). 2,4-D is a poor substrate for GH3 enzymes (specifically Group II GH3s), allowing it to persist in the cell and maintain constitutive activation of the ubiquitination machinery.

The Ubiquitin-Proteasome Pathway

The following diagram illustrates the SCF

Figure 1: The SCF-TIR1 ubiquitin-proteasome system. 2,4-D facilitates the recruitment of Aux/IAA repressors to the E3 ligase, leading to their destruction.

Structure-Activity Relationships (SAR)

The efficacy of chlorophenoxyacetic acids is dictated by the substitution pattern on the phenyl ring. The carboxyl group is non-negotiable—it forms a salt bridge with Arg403 in the TIR1 pocket.

Table 1: Comparative Physicochemical & Biological Properties

| Compound | Structure Note | TIR1 Binding ( | Metabolic Stability | Primary Application |

| IAA | Indole ring | ~10–20 nM | Low (Rapid GH3 conjugation) | Endogenous growth |

| 2,4-D | 2,4-dichloro | ~140–300 nM | High (Poor GH3 substrate) | Herbicide / Callus Induction |

| MCPA | 2-methyl, 4-chloro | ~200–400 nM | High | Herbicide (Cereal safety) |

| 2,4,5-T | 2,4,5-trichloro | High Affinity | Very High (Recalcitrant) | Banned (Defoliant) |

Key SAR Rules:

-

The 4-Position: A halogen (Cl) or methyl group at the para position is critical for activity. It fits into the hydrophobic niche of the receptor.

-

The 2-Position: Ortho substitution restricts rotation of the ether linkage, locking the molecule into a bioactive conformation.

-

The Side Chain: Must be an acetic acid moiety. Extension to propionic/butyric acid (e.g., 2,4-DB) creates "pro-drugs" that require

-oxidation to become active.

The Lethality Cascade: "Auxin Overdose"

In high doses (herbicide application), 2,4-D triggers a specific death sequence.[3] It is not the auxin activity itself that kills, but the secondary hormonal chaos .

The Pathway:

-

Ethylene Biosynthesis: Constitutive ARF activation upregulates ACS (1-aminocyclopropane-1-carboxylate synthase).

-

ABA Accumulation: High ethylene triggers NCED (9-cis-epoxycarotenoid dioxygenase), leading to massive Abscisic Acid (ABA) synthesis.

-

ROS Generation: ABA closes stomata and activates NADPH oxidases, flooding the tissue with Reactive Oxygen Species (ROS).

Figure 2: The physiological cascade from auxin perception to plant death. Note the critical role of ABA as the executioner.

Experimental Protocols

Protocol A: Quantitative Root Inhibition Assay

Purpose: To determine the sensitivity of Arabidopsis thaliana or crop seedlings to auxinic compounds. This is the gold standard for assessing bioactivity.

Materials:

-

Murashige & Skoog (MS) Basal Salts (PhytoTech Labs M524).

-

1% Sucrose, 0.8% Phytoagar.

-

Square petri dishes (100mm x 100mm).

-

Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

-

Media Prep: Autoclave MS/Sucrose/Agar. Cool to 55°C.

-

Treatment: Add 2,4-D from a 10 mM stock (in DMSO) to reach final concentrations: [0, 10, 50, 100, 500 nM].

-

Control: Must contain equivalent volume of DMSO (mock).

-

-

Plating: Surface sterilize seeds. Plate seeds in a single row, 1 cm from the top edge.

-

Stratification: 2 days at 4°C (dark) to synchronize germination.

-

Growth: Transfer to growth chamber (22°C, 16h light). Place plates vertically .

-

Measurement (Day 7): Scan plates on a flatbed scanner. Use ImageJ (NeuronJ plugin) to trace primary root length.

-

Calculation: Plot Root Length vs. Log[Concentration]. Calculate

using non-linear regression (GraphPad Prism).

Protocol B: Callus Induction (Tissue Culture)

Purpose: To induce dedifferentiation of somatic cells into pluripotent callus tissue.

Optimization Logic: 2,4-D is preferred over IAA because its stability prevents rapid depletion in the media over the 2-4 week culture period.

Workflow:

-

Explant Source: Immature embryos (Wheat/Maize) or Leaf discs (Tobacco/Arabidopsis).

-

Induction Media:

-

MS Salts + Vitamins.

-

30 g/L Sucrose.

-

2,4-D: 1.0 to 2.0 mg/L (approx. 4.5 – 9.0 µM).

-

Optional: 0.1 mg/L Kinetin (Cytokinin) to modulate cell division rate.

-

-

Incubation: Dark conditions at 25°C. Light often triggers phenolic oxidation in early callus stages.

-

Subculture: Every 21 days. Reduce 2,4-D concentration by 50% in subsequent passages to prevent somaclonal variation.

Translational Insights: From Soil to Clinic

The mechanism of chlorophenoxyacetic acids has directly influenced modern drug discovery. The discovery that a small molecule (Auxin/2,4-D) could act as a "molecular glue" to bridge an E3 ligase (TIR1) and a target protein (Aux/IAA) provided the structural proof-of-concept for PROTACs (Proteolysis Targeting Chimeras) and Molecular Glue Degraders (e.g., Thalidomide analogs).

Researchers now design synthetic glues to recruit E3 ligases (like Cereblon or VHL) to degrade disease-causing proteins in humans, mimicking the plant's strategy for managing auxin response.

References

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. Link[4]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology, 61, 417-434. Link

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8, 477–485. Link

-

Peterson, M. A., et al. (2016). The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(13), 3701–3709. Link

-

Staswick, P. E., et al. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell, 17(2), 616–627. Link

-

Goggin, D. E., et al. (2018). 2,4-D resistance in wild radish: role of energy-dependent efflux. Weed Science, 66(1), 27-35. Link

Sources

- 1. Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

Precision Targeting with Benzoic Acid Derivatives: A Technical Guide

Executive Summary: The Scaffold of Choice

Benzoic acid (C₆H₅COOH) is often dismissed as a mere preservative, yet in medicinal chemistry, it represents a "privileged scaffold." Its planar aromatic ring coupled with a carboxylate headgroup allows for precise electrostatic and hydrogen-bonding interactions within protein active sites.

This guide moves beyond the traditional application of benzoic acid as a COX inhibitor (NSAIDs). We explore its role in epigenetic modulation (HDAC inhibition) , metabolic enzyme regulation (Tyrosinase/

Target Class I: Epigenetic Modulation (HDAC Inhibition)

Mechanism of Action: The Zinc Chelation Model

Histone Deacetylases (HDACs) are critical regulators of gene expression. Overexpression of HDACs (particularly Class I/II) is linked to oncogenesis. Benzoic acid derivatives function as Zinc-Binding Groups (ZBGs) .

Unlike hydroxamic acids (e.g., SAHA), which often suffer from poor pharmacokinetics, benzoic acid derivatives offer a stable alternative for coordinating the catalytic Zn²⁺ ion at the bottom of the HDAC active site.

-

Causality: The carboxylate oxygen or modified amide oxygen acts as a Lewis base, donating electron density to Zn²⁺. This prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and the re-expression of tumor suppressor genes (e.g., p21).

Structure-Activity Relationship (SAR)

Recent studies highlight specific substitution patterns that maximize potency:

-

Linker Region: A hydrophobic linker (often incorporating an oxadiazole or hydrazide moiety) is required to span the tunnel of the HDAC active site.

-

Surface Recognition (Cap): Bulky aromatic groups at the para position of the benzoic acid core interact with the rim of the enzyme pocket.

-

Potency Data: The derivative A3bn (3-chloro-4-((2-(2-(4-hydroxybenzylidene) hydrazinyl)-2-oxoethyl)amino)benzoic acid) has demonstrated high affinity for HDAC2, HDAC6, and HDAC8.[1]

Table 1: Comparative Potency of Benzoic Acid-Based HDAC Inhibitors

| Compound ID | Target Isoforms | IC₅₀ / Binding Affinity | Mechanism | Reference |

| A3bn | HDAC2, 6, 8 | High Affinity (Docking) | Zn²⁺ Chelation via hydrazide/carboxylate | [1] |

| DHBA (Dihydroxybenzoic acid) | General HDAC | < 50 µM | ROS induction & G2/M arrest | [2] |

| Entinostat (Benzamide ref) | HDAC1, 2, 3 | ~0.9 µM | Competitive Inhibition | [3] |

Pathway Visualization

Figure 1: Mechanism of HDAC inhibition by benzoic acid derivatives leading to tumor suppression.

Target Class II: Metabolic Enzyme Inhibition

Tyrosinase Inhibition (Dermatology)

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis.[2][3] Hyperactivity leads to hyperpigmentation disorders.

-

Mechanism: Hydroxyl-substituted benzoic acids (e.g., 2,4-dihydroxybenzoic acid) act as copper chelators within the binuclear copper active site of tyrosinase. They also function as competitive inhibitors against L-DOPA.

-

Key Insight: The presence of an electron-donating group (methoxy or hydroxy) at the para position significantly enhances binding affinity.

-Glucosidase Inhibition (Diabetes)

Benzoic acid derivatives linked to heterocyclic rings (e.g., thiadiazoles) are potent inhibitors of

-

Data: Compound 9'b (a thiadiazole derivative with a benzoic acid linker) exhibited an IC₅₀ of 3.66 mM , significantly more potent than the standard drug Acarbose (IC₅₀ = 13.88 mM) [4].[4]

Table 2: Metabolic Enzyme Inhibition Profile

| Target Enzyme | Compound Class | IC₅₀ (µM/mM) | Ref Drug Comparison | Reference |

| Tyrosinase | Cinnamic/Benzoic Hybrids (6c) | 5.7 µM | Superior to Kojic Acid (16.7 µM) | [5] |

| Tyrosinase | Amino-benzoic acid derivatives | 1.09 µM | Superior to L-Mimosine (3.68 µM) | [6] |

| Thiadiazole-Benzoic Linker (9'b) | 3.66 mM | ~4x Potency of Acarbose | [4] |

Target Class III: The HMGB1 Axis (Sterile Inflammation)

While Salicylic acid (2-hydroxybenzoic acid) is known for COX inhibition, recent evidence identifies High Mobility Group Box 1 (HMGB1) as a direct target.

-

Significance: HMGB1 is a damage-associated molecular pattern (DAMP) released during tissue injury (sterile inflammation).

-

Mechanism: Salicylic acid derivatives bind to the HMG-box domain, preventing HMGB1 from interacting with TLR4 receptors. This suppresses the release of pro-inflammatory cytokines without the gastric toxicity associated with COX-1 inhibition [7].

Experimental Framework: Self-Validating Protocols

Protocol A: Synthesis of Benzoic Acid Amides (General)

Objective: To synthesize a library of amide-linked benzoic acid derivatives for SAR screening.

-

Activation: Dissolve substituted benzoic acid (1.0 equiv) in dry Dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 1.2 equiv) and a catalytic drop of DMF.

-

Reflux: Stir at reflux (40°C) for 3–5 hours until gas evolution (HCl/SO₂) ceases.

-

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to yield the benzoyl chloride intermediate.

-

Coupling: Re-dissolve the residue in dry DCM. Add the target amine (1.0 equiv) and Triethylamine (Et₃N, 2.0 equiv) dropwise at 0°C.

-

Workup: Stir at room temperature for 12 hours. Wash with 1M HCl, then sat. NaHCO₃. Dry over MgSO₄.

-

Validation: Confirm structure via ¹H-NMR (look for amide proton singlet at δ 8.0–10.0 ppm) and FTIR (Amide I band at ~1650 cm⁻¹).

Protocol B: Tyrosinase Inhibition Assay (Colorimetric)

Objective: Quantify the IC₅₀ of synthesized derivatives against Mushroom Tyrosinase.

Reagents:

-

Phosphate Buffer (50 mM, pH 6.8)

-

Mushroom Tyrosinase solution (1000 U/mL)

-

L-DOPA (2.5 mM) as substrate

-

Test Compounds (dissolved in DMSO)

Workflow:

-

Plate Setup: In a 96-well plate, add 140 µL Phosphate Buffer.

-

Inhibitor Addition: Add 20 µL of Test Compound (serial dilutions: 0.1 – 100 µM).

-

Enzyme Addition: Add 20 µL Tyrosinase enzyme solution. Incubate at 25°C for 10 minutes.

-

Substrate Initiation: Add 20 µL L-DOPA.

-

Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) kinetically for 20 minutes.

-

Calculation:

Plot log[Concentration] vs. % Inhibition to determine IC₅₀.

Assay Logic Visualization

Figure 2: Step-by-step workflow for the Tyrosinase Inhibition Assay.

References

-

Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). PubMed Central. Available at: [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. Available at: [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition. PubMed Central. Available at: [Link]

-

Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives. PubMed Central. Available at: [Link]

-

Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics. PubMed. Available at: [Link]

-

Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. Available at: [Link]

-

Aspirin's Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses. PubMed Central. Available at: [Link]

Sources

- 1. Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Modern Copper-Catalyzed Synthesis of Aryl Ethers (Ullmann-Type Coupling)

[1][2]

Introduction & Scope

The classical Ullmann ether synthesis, historically requiring stoichiometric copper bronze and harsh temperatures (>200°C), has been rendered obsolete by ligand-accelerated catalysis. Modern protocols—pioneered by Ma, Buchwald, and Taillefer—allow for coupling at 80–110°C with catalytic copper (1–10 mol%).

This guide focuses on the Ligand-Promoted Ullmann-Type Coupling , the industry standard for synthesizing aryl ethers from aryl halides (I, Br, Cl) and phenols or aliphatic alcohols. This transformation is critical in medicinal chemistry for generating pharmacophores found in vancomycin-type antibiotics and various kinase inhibitors.

Key Advantages of Modern Protocols:

-

Chemomimesis: Tolerates substrates sensitive to Pd-catalysis (e.g., those containing sulfur or heavy chelation sites).

-

Cost Efficiency: Copper precursors are significantly cheaper than Palladium or Iridium.

-

Scalability: Homogeneous ligand systems avoid the heterogeneity issues of copper powder.

Mechanistic Insight: The Cu(I)/Cu(III) Cycle

Understanding the mechanism is vital for troubleshooting. Unlike Pd(0)/Pd(II) cycles, copper catalysis often involves a Single Electron Transfer (SET) or a Cu(I)/Cu(III) oxidative addition pathway. The currently accepted model for ligand-accelerated coupling is the Cu(I)/Cu(III) catalytic cycle .

The Catalytic Cycle[3]

-

Ligation: The precatalyst (e.g., CuI) binds with the bidentate ligand (L) to form the active L-Cu(I)-X species. Note: This species is air-sensitive.

-

Oxidative Addition (OA): The aryl halide adds to the copper center, forming a transient high-energy Cu(III) intermediate. This is often the rate-determining step (RDS) for aryl chlorides.

-

Ligand Exchange: The nucleophile (alcohol/phenol) displaces the halide on the Cu(III) center. This step requires a base to deprotonate the alcohol.

-

Reductive Elimination (RE): The C-O bond forms, releasing the product and regenerating the L-Cu(I) catalyst.

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle and the critical points of failure (oxidation or protodehalogenation).

Caption: Figure 1.[1][2][3] The Cu(I)/Cu(III) catalytic cycle. Note that air exposure shunts the active Cu(I) to inactive Cu(II), halting the reaction.

Critical Parameter Optimization

Success depends on the orthogonal selection of Ligand, Base, and Solvent.

Table 1: Ligand Selection Guide

| Ligand Class | Specific Ligand | Substrate Scope | Conditions | Notes |

| Oxalic Diamides | BPPO or PPBO | Aryl Chlorides, Bromides | 80–90°C | High Activity. Developed by Dawei Ma.[4] Best for difficult substrates and low catalyst loading. |

| Amino Acids | N,N-Dimethylglycine (DMG) | Aryl Iodides, Bromides | 90–110°C | Standard. Cheap, robust, but requires higher temperatures than oxalamides. |

| Phenanthrolines | 3,4,7,8-Me4-Phen | Aliphatic Alcohols | 80–110°C | Aliphatic Specialist. Excellent for coupling non-acidic primary/secondary alcohols. |

| Picolinic Acids | Picolinic Acid | Hindered Phenols | 80–100°C | Steric Specialist. Good for ortho-substituted phenols. |

Solvent & Base Effects[7][8][9]

-

Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are required to solubilize the inorganic base and stabilize the polar transition states. DMSO is often superior for phenol coupling; Toluene can be used with specific phenanthroline ligands but is slower.

-

Base:

-

Cs₂CO₃: The "Gold Standard" for Ullmann couplings. Its higher solubility in organic solvents compared to K₂CO₃ facilitates the deprotonation step.

-

K₃PO₄: A milder alternative, often used with amino acid ligands.

-

Experimental Protocols

Protocol A: The "High-Performance" Method (Oxalamide Ligands)

Recommended for: Aryl chlorides, deactivated aryl bromides, or large-scale reactions requiring low catalyst loading.

Reagents:

-

Aryl Halide (1.0 equiv)[5]

-

Phenol/Alcohol (1.2 equiv)[5]

-

CuI (99.9% purity) (1–2 mol%)

-

Ligand: N,N'-bis(2-phenylphenyl)oxalamide (BPPO) (2–4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMSO (anhydrous) [0.5 M concentration]

Step-by-Step Workflow:

-

Pre-Complexation (Critical): In a glovebox or under active Ar flow, add CuI and the Oxalamide ligand to the reaction vial. Add 1/3 of the solvent. Stir at room temperature for 5–10 minutes. Why? This forms the active catalyst species before the substrate interferes.

-

Substrate Addition: Add the Aryl Halide, Phenol, and Base (Cs₂CO₃).

-

Solvent Completion: Wash down the sides of the vial with the remaining solvent.

-

Degassing: Seal the vial with a septum. Sparge with Argon for 5 minutes (if outside glovebox).

-

Reaction: Replace septum with a solid cap (if using pressure vial) or keep under Ar balloon. Heat to 90°C for 12–24 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove DMSO. Dry organics over Na₂SO₄.

Protocol B: The "General Purpose" Method (Phenanthroline/DMG)

Recommended for: Aryl Iodides/Bromides with simple alcohols.

Reagents:

-

CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine (20 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMF (anhydrous)

Workflow: Combine all solids in a tube. Evacuate and backfill with Argon (x3). Add solvent via syringe. Heat to 110°C . Note: Higher temperature and loading are required compared to Protocol A.

Decision & Troubleshooting Workflow

Use the following logic flow to design your experiment and troubleshoot failures.

Caption: Figure 2. Experimental design and troubleshooting logic flow.

Troubleshooting Guide

-

Reaction turns Green/Blue:

-

Cause: Oxidation of Cu(I) to Cu(II). Cu(II) is generally inactive for the oxidative addition step in this cycle.

-

Fix: Improve degassing (freeze-pump-thaw is superior to sparging). Ensure ligand is added before heating. Increase catalyst loading.

-

-

Starting Material Consumed, but Product Low (Ar-H formed):

-

Cause: Protodehalogenation. Trace water in the solvent is acting as a proton source.

-

Fix: Use fresh anhydrous solvent. Add 3Å molecular sieves to the reaction vessel.

-

-

Low Conversion of Aryl Chloride:

-

Cause: Oxidative addition is too slow.

-

Fix: Switch to Oxalamide ligands (BPPO) .[4] Increase temperature to 120°C. Ensure stirring is vigorous (heterogeneous base).

-

-

Coupling of Amino-Alcohols:

-

Issue: The amine moiety poisons the catalyst by chelating copper.

-

Fix: Protect the amine (e.g., Boc) or use a very strong ligand (Oxalamide) that out-competes the substrate for copper binding.

-

References

-

Ma, D., et al. (2015).[2][4] Cu-Catalyzed Aryl Ether Synthesis with Oxalamide Ligands. Journal of the American Chemical Society.[5][6] [Link]

-

Maiti, D. & Buchwald, S. L. (2010).[5] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[5] The Journal of Organic Chemistry.[7][5][8] [Link][5]

-

Taillefer, M., et al. (2004). Mild and Efficient Copper-Catalyzed Formation of Diaryl Ethers.[2][4][5] Chemistry – A European Journal. [Link]

-

Altman, R. A., Buchwald, S. L., et al. (2008).[9] Cu-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols.[10] The Journal of Organic Chemistry.[7][5][8] [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Research Progress----Shanghai institute of Organic Chemistry,CAS [english.sioc.ac.cn]

- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings [organic-chemistry.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Note: A Validated Protocol for the Synthesis of 4-(3-Chlorophenoxy)benzoic Acid via Ullmann Condensation

Abstract

This document provides a comprehensive, field-tested experimental protocol for the synthesis of 4-(3-chlorophenoxy)benzoic acid, a key structural motif in various chemical and pharmaceutical research areas. The synthesis is achieved through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers. This guide is designed for researchers and professionals in organic synthesis and drug development, offering a detailed, step-by-step methodology, mechanistic insights, and critical safety information. The protocol emphasizes causality, ensuring that the user understands the rationale behind each step, from reagent selection to final purification, thereby promoting reproducibility and success.

Introduction and Scientific Rationale

4-(3-Chlorophenoxy)benzoic acid is a diaryl ether carboxylic acid. The diaryl ether linkage is a prevalent feature in numerous biologically active molecules and advanced materials. Its synthesis, therefore, is of significant interest. The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, remains a cornerstone of C-O bond formation between an aryl halide and a phenol.[1][2]

This protocol employs a modified Ullmann ether synthesis, which utilizes a copper catalyst to couple 3-chlorophenol with 4-bromobenzoic acid. The choice of an aryl bromide over an aryl chloride for the benzoic acid component is deliberate; the C-Br bond is generally more reactive than the C-Cl bond in copper-catalyzed coupling reactions, leading to better reaction kinetics and yields.[3] A base is required to deprotonate the phenol, generating the active nucleophile, and a high-boiling polar aprotic solvent is used to ensure the reagents remain in solution at the required high temperatures.[4]

Reaction Scheme

The overall transformation is depicted below:

Figure 1: Ullmann condensation between 3-chlorophenol and 4-bromobenzoic acid catalyzed by Copper(I) oxide.

Experimental Protocol: Synthesis and Purification

This section details the complete workflow, from reaction setup to the isolation of the purified product.

Materials and Equipment

Reagents:

-

3-Chlorophenol (C₆H₅ClO, MW: 128.56 g/mol )

-

4-Bromobenzoic acid (C₇H₅BrO₂, MW: 201.02 g/mol )

-

Copper(I) oxide (Cu₂O, MW: 143.09 g/mol )

-

Anhydrous Potassium Carbonate (K₂CO₃, MW: 138.21 g/mol ), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 5 M aqueous solution

-

Ethanol, 95%

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser